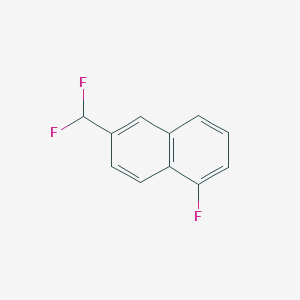

2-(Difluoromethyl)-5-fluoronaphthalene

Descripción

El 2-(Difluorometil)-5-fluoronaftaleno es un compuesto aromático fluorado que ha despertado un interés considerable en el campo de la química orgánica. La presencia de sustituyentes difluorometil y flúor en el anillo de naftaleno le confiere propiedades químicas únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en la investigación científica y la industria.

Propiedades

Fórmula molecular |

C11H7F3 |

|---|---|

Peso molecular |

196.17 g/mol |

Nombre IUPAC |

6-(difluoromethyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6,11H |

Clave InChI |

YBRMQFFTXLJYRC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método común es la difluorometilación de derivados de naftaleno utilizando agentes difluorometilantes como ClCF2H o reactivos de difluorocarbeno . Las condiciones de reacción a menudo implican el uso de catalizadores metálicos, como paladio o cobre, para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de 2-(Difluorometil)-5-fluoronaftaleno puede implicar procesos de difluorometilación a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-(Difluorometil)-5-fluoronaftaleno puede sufrir diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución electrófila y nucleófila, donde los grupos difluorometil o flúor pueden ser reemplazados por otros grupos funcionales.

Oxidación y reducción: El anillo aromático puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación y derivados.

Reacciones de acoplamiento cruzado: El compuesto puede utilizarse en reacciones de acoplamiento cruzado para formar enlaces carbono-carbono con otros compuestos aromáticos o alifáticos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes oxidantes, agentes reductores y varios catalizadores metálicos. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, pero típicamente implican temperaturas controladas, solventes y tiempos de reacción .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados de naftaleno funcionalizados, mientras que las reacciones de acoplamiento cruzado pueden producir compuestos aromáticos complejos con conjugación extendida .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-(Difluoromethyl)-5-fluoronaphthalene serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated compounds. Its unique substituents enhance the stability and reactivity of synthesized materials.

- Reactions : The compound can undergo various reactions, including:

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur, allowing for the introduction of different functional groups.

- Oxidation and Reduction : The aromatic ring can be oxidized to produce naphthoquinones or reduced to yield methyl-substituted derivatives.

Biology

- Pharmaceutical Development : The compound's fluorinated nature makes it an attractive candidate for drug discovery. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them suitable for pharmaceutical applications.

- Biological Activity : Studies have shown that 2-(Difluoromethyl)-5-fluoronaphthalene can interact with enzymes and receptors, potentially serving as an enzyme inhibitor or receptor modulator. These interactions are primarily influenced by hydrogen bonding and hydrophobic effects arising from the difluoromethyl group .

Medicine

- Drug Discovery : Ongoing research focuses on the compound's potential as a pharmaceutical intermediate. Its unique electronic properties may enhance binding affinities towards biological targets, making it a candidate for developing new therapeutic agents.

- Case Study Example : In one study, fluorinated compounds similar to 2-(Difluoromethyl)-5-fluoronaphthalene were evaluated for their ability to inhibit glycolytic enzymes, demonstrating significant biological activity against cancer cell lines .

Industry

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with enhanced properties such as increased stability and reactivity. Its applications extend to materials science, where it is used in creating advanced materials and coatings.

- Material Science : The unique properties of fluorinated compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their exceptional optical characteristics .

Data Table of Applications

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Building block for complex synthesis | Enhanced stability and reactivity |

| Biology | Drug discovery | Improved metabolic stability |

| Medicine | Pharmaceutical intermediate | Potential enzyme inhibitor |

| Industry | Specialty chemicals production | Unique electronic properties |

Mecanismo De Acción

El mecanismo de acción del 2-(Difluorometil)-5-fluoronaftaleno implica su interacción con los objetivos moleculares a través de diversas vías. La presencia de átomos de flúor puede aumentar la afinidad de unión del compuesto a enzimas o receptores específicos, lo que lleva a la modulación de su actividad . El grupo difluorometil también puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye aún más en la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

2-(Trifluorometil)-5-fluoronaftaleno: Al igual que el 2-(Difluorometil)-5-fluoronaftaleno, este compuesto contiene un grupo trifluorometil en lugar de un grupo difluorometil, lo que puede afectar su reactividad química y sus propiedades biológicas.

2-(Difluorometil)-6-fluoronaftaleno: Este compuesto tiene los mismos grupos funcionales pero en diferentes posiciones en el anillo de naftaleno, lo que lleva a variaciones en su comportamiento químico y aplicaciones.

Singularidad

El 2-(Difluorometil)-5-fluoronaftaleno es único debido a la posición específica de los grupos difluorometil y flúor en el anillo de naftaleno. Esta disposición confiere efectos electrónicos y estéricos distintos, que influyen en la reactividad del compuesto y sus interacciones con otras moléculas .

Actividad Biológica

2-(Difluoromethyl)-5-fluoronaphthalene is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-(Difluoromethyl)-5-fluoronaphthalene consists of a naphthalene ring substituted with difluoromethyl and fluorine groups. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Synthesis

The synthesis of 2-(Difluoromethyl)-5-fluoronaphthalene typically involves the introduction of difluoromethyl groups into the naphthalene structure through electrophilic aromatic substitution or other synthetic methodologies. The specific conditions for synthesis can significantly affect the yield and purity of the final product.

Research indicates that fluorinated compounds can exhibit various biological activities, including antimicrobial, anti-cancer, and enzyme inhibition properties. The mechanisms often involve interaction with biological macromolecules such as proteins and nucleic acids, leading to alterations in cellular functions.

Anticancer Activity

One notable area of research is the anticancer potential of 2-(Difluoromethyl)-5-fluoronaphthalene. Studies have shown that fluorinated compounds can inhibit tumor growth by interfering with DNA replication or by inducing apoptosis in cancer cells. For instance, compounds similar to 2-(Difluoromethyl)-5-fluoronaphthalene have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various fluorinated naphthalene derivatives on human cancer cell lines. The results indicated that 2-(Difluoromethyl)-5-fluoronaphthalene exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This suggests its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of 2-(Difluoromethyl)-5-fluoronaphthalene on specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition could be linked to its structural features that allow it to fit into the active sites of these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.